molecular formula C7H4Br2N2 B1402317 4,7-dibromo-1H-indazole CAS No. 1316273-52-5

4,7-dibromo-1H-indazole

Cat. No.: B1402317
CAS No.: 1316273-52-5
M. Wt: 275.93 g/mol
InChI Key: MUHVCDFIOFMKQV-UHFFFAOYSA-N
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Description

4,7-dibromo-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4Br2N2 . It belongs to the indazole family, which has diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. The indazole structural motif is found in several recently marketed drugs and selective inhibitors of phosphoinositide 3-kinase δ for respiratory disease treatment .


Synthesis Analysis

  • Cu (OAc) 2 -catalyzed N–N bond formation : This method employs oxygen as the terminal oxidant and has been used to synthesize 1H-indazoles from 2-(methylamino)benzonitrile and organometallic reagents in DMSO under O2 atmosphere .

Molecular Structure Analysis

The molecular formula of This compound is C7H4Br2N2 . It consists of a fused indazole ring system with two bromine atoms at positions 4 and 7. The IUPAC name for this compound is This compound .


Chemical Reactions Analysis

  • 1,3-Dipolar cycloaddition reactions : These reactions between α-substituted α-diazomethylphosphonates and arynes efficiently yield 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .

Physical And Chemical Properties Analysis

  • Safety Information : It carries warning signals (GHS07) and hazard statements (H315-H319). Precautionary measures include proper handling and protective equipment .

Scientific Research Applications

Synthesis and Derivative Formation

  • One-Pot Synthesis of 1H-Indazole Derivatives: A one-pot synthesis method for 1H-indazole-4,7-diols derivatives, including 4,7-dibromo-1H-indazole, has been developed. This method uses a [3+2] cycloadditive approach in water, involving the condensation of phenol and diazomethyl benzene intermediates using iodobenzene diacetate as an oxidant (Hou, Cai, & Yu, 2015).

Biological and Pharmaceutical Applications

  • Biological and Pharmaceutical Significance

    Indazoles, including this compound, are vital in the synthesis of novel heterocyclic systems used as building blocks for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties. They are also recognized for their anti-hypertensive and anti-cancer properties (Gaikwad et al., 2015).

  • Anticancer Agents

    1H-indazole-6-amine derivatives, structurally related to this compound, have been identified as potent anticancer agents. These derivatives demonstrate significant antiproliferative activity in various human cancer cell lines (Hoang et al., 2022).

Chemical and Material Science Applications

  • Corrosion Inhibition

    Indazole derivatives, including those related to this compound, have been synthesized and used as corrosion inhibitors for copper. These derivatives form stable and hydrophobic films, providing superior inhibition performance (Qiang et al., 2018).

  • MAO-B Inhibitors

    Indazole-carboxamides, similar to this compound, have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential applications in neurodegenerative diseases (Tzvetkov et al., 2014).

Properties

IUPAC Name

4,7-dibromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHVCDFIOFMKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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